REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]#[N:18])=[CH:7][CH:6]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(Cl)Cl>O1CCCC1.CO>[C:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:8]1[CH:7]=[CH:6][C:5]([CH2:4][NH2:1])=[CH:10][CH:9]=1)#[N:18]
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Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
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Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
675 μL
|
Type
|
reactant
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Smiles
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O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was stirred at ambient temperature under N2
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was cooled in a water bath as necessary
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
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CUSTOM
|
Details
|
was continued at room temperature under N2
|
Type
|
WAIT
|
Details
|
After 22 hours
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Duration
|
22 h
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual oil was chromatographed on a column of silica gel (gradient elution with 2-10% methanol in CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
The residue from evaporation of the pooled product fractions
|
Type
|
CUSTOM
|
Details
|
was partitioned between ether-CH2Cl2 and saturated Na2CO3 (aqueous)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 4.64 g (89%) of air-sensitive, nearly white crystals, mp 54°-55° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |